![molecular formula C30H20N6O2 B14193365 6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) CAS No. 834881-07-1](/img/structure/B14193365.png)
6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene group flanked by two phenylimidazo[1,2-a]pyrazin-3(7H)-one moieties, making it a subject of interest for researchers in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylimidazo[1,2-a]pyrazin-3(7H)-one with 1,4-dibromobenzene under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyrazinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mecanismo De Acción
The mechanism of action of 6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The phenylimidazo[1,2-a]pyrazin-3(7H)-one moieties are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 6,6’-(1,4-Phenylene)bis(1,3,5-triazine-2,4-diamine)
- 4′,4′′′′-(1,4-Phenylene)bis(2,2′:6′,2′′-terpyridine)
- 2,2′-(1,4-Phenylene)bis(4,5-dihydrothiazole-4-carboxylic acid)
Uniqueness
6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) stands out due to its unique structural features, which confer specific electronic and steric properties. These properties make it particularly useful in the development of advanced materials and as a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
834881-07-1 |
|---|---|
Fórmula molecular |
C30H20N6O2 |
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
6-[4-(3-oxo-2-phenyl-7H-imidazo[1,2-a]pyrazin-6-yl)phenyl]-2-phenyl-7H-imidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C30H20N6O2/c37-29-27(21-7-3-1-4-8-21)33-25-15-31-23(17-35(25)29)19-11-13-20(14-12-19)24-18-36-26(16-32-24)34-28(30(36)38)22-9-5-2-6-10-22/h1-18,31-32H |
Clave InChI |
ZYONMUGQBSBKGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CNC(=CN3C2=O)C4=CC=C(C=C4)C5=CN6C(=CN5)N=C(C6=O)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


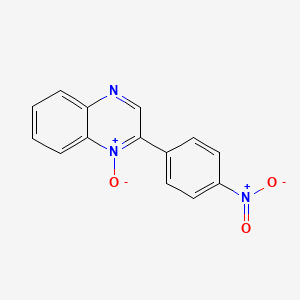
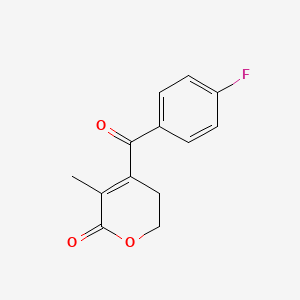
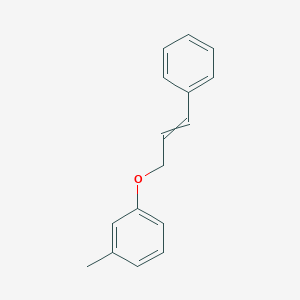
methanone](/img/structure/B14193307.png)
![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)
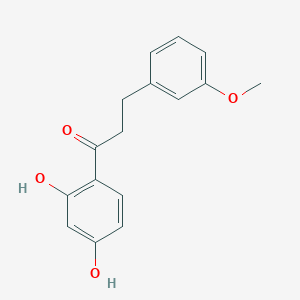
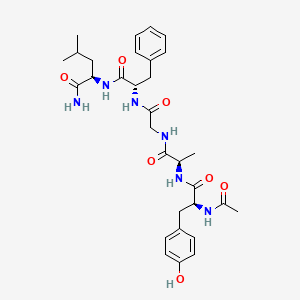
![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)
![[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane](/img/structure/B14193344.png)
![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)
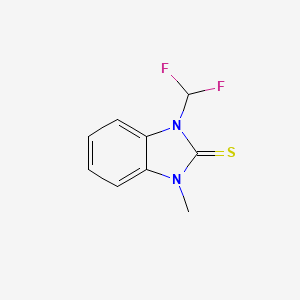
![(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine](/img/structure/B14193360.png)

![1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-](/img/structure/B14193376.png)
